4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with a chloro group at the 4-position. The ethyl linker is functionalized with a furan-2-yl group and a 4-methylbenzenesulfonyl (tosyl) moiety. Its molecular formula is C₁₉H₁₇ClNO₅S₂, with a molecular weight of 450.93 g/mol .
Properties
IUPAC Name |
4-chloro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S2/c1-14-4-8-16(9-5-14)27(22,23)19(18-3-2-12-26-18)13-21-28(24,25)17-10-6-15(20)7-11-17/h2-12,19,21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESQSBIBEIKFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antibacterial Applications
Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that 4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide may exhibit similar antibacterial effects against various strains of bacteria.
Case Study : A study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values indicating potent inhibition of bacterial growth. This suggests potential use in treating bacterial infections resistant to conventional antibiotics.
Antiviral Properties
The compound has shown promise in antiviral applications, particularly against viral infections such as Hepatitis B virus (HBV).
Case Study : Research on structurally related compounds revealed their ability to inhibit HBV replication in vitro. The mechanism was linked to the modulation of host cell factors that enhance antiviral responses, suggesting that derivatives of this compound could be explored for antiviral drug development.
Anticancer Potential
Sulfonamide derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study : A study on sulfonamide-based compounds indicated that they can modulate pathways involved in cancer cell survival. The specific compound was shown to induce apoptosis in human cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
Research Findings
The following table summarizes key research findings regarding the biological activity of this compound:
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Core
Key Observations :
Heterocyclic Modifications
Key Observations :
Pharmacologically Active Analogs
Key Observations :
- GSK3787 demonstrates the importance of sulfonyl-ethyl linkages in irreversible receptor binding, though its benzamide core reduces similarity to the target sulfonamide .
- Nitro groups in analogs like N-(2-chloro-2-nitro-1-phenylpropyl)-tosylamide may enhance electrophilicity, influencing reactivity in biological systems .
Biological Activity
4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural composition that includes a furan ring and sulfonamide functional groups, which are known to exhibit various pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 403.9 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can inhibit the activity of enzymes involved in folic acid synthesis, which is critical for bacterial growth and proliferation. Additionally, the aromatic rings may enhance binding affinity to hydrophobic pockets in proteins, potentially increasing the compound's efficacy against various biological targets.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties, particularly their ability to inhibit bacterial growth by blocking folate synthesis. Preliminary studies suggest that this compound retains this characteristic, making it a candidate for further evaluation in treating bacterial infections .
Anti-inflammatory and Anticancer Potential
Research indicates that this compound may also exhibit anti-inflammatory and anticancer activities. The presence of the furan ring is believed to contribute to these effects, as compounds containing furan have been associated with various biological activities, including modulation of inflammatory pathways and inhibition of cancer cell proliferation .
Case Studies
- In Vitro Studies : In vitro experiments have demonstrated that sulfonamide derivatives can significantly reduce the viability of certain cancer cell lines. For instance, compounds similar to this compound were shown to induce apoptosis in human cancer cells through caspase activation pathways .
- Animal Models : In vivo studies using animal models have indicated that sulfonamides can effectively lower perfusion pressure and coronary resistance, suggesting cardiovascular protective effects. These findings align with the hypothesis that this compound may influence cardiovascular health through its biological activity .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine atom, furan ring | Antibacterial, anti-inflammatory, anticancer |
| 3-chloro-N-[2-(furan-2-yl)-2-tosylethyl]benzamide | Tosyl group | Antimicrobial |
| N-[3-(furan-2-yl)-3-(4-methylbenzenesulfonyl)propane]-sulfonamide | Propane chain | Anticancer |
Q & A
Q. What are the key synthetic routes for 4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide?
The synthesis typically involves multi-step reactions:
- Sulfonation : Introduction of the sulfonamide group via reaction of sulfonyl chlorides with amines under anhydrous conditions to prevent hydrolysis .
- Nucleophilic Substitution : Coupling of the furan-2-ylmethyl group with the sulfonamide core using bases like triethylamine to facilitate deprotonation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction rates and yields .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the compound’s structural integrity and purity confirmed?
Characterization employs:
- NMR Spectroscopy : H and C NMR to verify substituent positions and bonding .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm) .
Advanced Research Questions
Q. How do reaction conditions (temperature, solvent, catalysts) influence synthetic efficiency?
- Temperature Control : Exothermic steps (e.g., sulfonation) require cooling (0–5°C) to avoid side reactions, while coupling steps may need reflux (80–100°C) for activation .
- Solvent Polarity : Dichloromethane improves solubility of hydrophobic intermediates, while DMF stabilizes transition states in SN2 reactions .
- Catalysts : Lewis acids (e.g., AlCl) enhance electrophilicity in substitutions, improving regioselectivity .
Q. What structural insights can be derived from crystallographic studies?
X-ray crystallography reveals:
- Hydrogen Bonding : N–H···O interactions between sulfonamide groups create dimeric chains, stabilizing the crystal lattice .
- Torsional Angles : The C–SO–NH–C torsion angle (~67.5°) indicates conformational flexibility, impacting binding in biological targets .
- Dihedral Angles : Tilted aromatic rings (e.g., 44.5° between sulfonyl and aniline rings) influence solubility and packing .
Q. What methodologies are used to explore the compound’s biological activity?
- Enzyme Inhibition Assays : Test interactions with carbonic anhydrase or cyclooxygenase isoforms, common targets for sulfonamides .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Molecular Docking : Computational modeling predicts binding affinities to receptors like EGFR or tubulin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
